IL-17A antagonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IL-17A antagonist 3 is a compound that targets and inhibits the activity of interleukin-17A, a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases. Interleukin-17A is primarily produced by T helper 17 cells and plays a crucial role in the immune response by promoting the recruitment of neutrophils and the production of other pro-inflammatory cytokines . By inhibiting interleukin-17A, this compound can help reduce inflammation and alleviate symptoms associated with conditions such as psoriasis, rheumatoid arthritis, and ankylosing spondylitis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of IL-17A antagonist 3 typically involves the expression of the interleukin-17A protein in an Escherichia coli system, followed by optimization of refolding conditions to achieve a high yield of the active protein . The refolding process includes the use of oxidized and reduced forms of oxido-shuffling reagents and careful control of the refolding duration . Additionally, the production of anti-interleukin-17A Fab fragments can be enhanced by generating stable HEK293-F cell lines expressing the Fab fragment .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically engineered Escherichia coli or mammalian cell lines, followed by purification and refolding of the protein to obtain the active antagonist . The process is optimized to ensure high yield and purity, making it suitable for therapeutic applications.
化学反应分析
Types of Reactions: IL-17A antagonist 3 primarily undergoes protein-protein interactions rather than traditional chemical reactions such as oxidation, reduction, or substitution . These interactions involve binding to the interleukin-17A receptor and inhibiting its activity .
Common Reagents and Conditions: The production of this compound involves the use of various reagents for protein expression, refolding, and purification. These include oxidized and reduced forms of oxido-shuffling reagents, buffers for maintaining pH and ionic strength, and affinity chromatography resins for purification .
Major Products Formed: The major product formed from the synthesis and purification of this compound is the active protein that can effectively inhibit interleukin-17A activity .
科学研究应用
IL-17A antagonist 3 has a wide range of scientific research applications, particularly in the fields of immunology, biology, and medicine. It is used to study the role of interleukin-17A in various inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and ankylosing spondylitis . Additionally, this compound is employed in preclinical and clinical studies to evaluate its therapeutic potential and efficacy in treating these conditions . The compound is also used in drug discovery and development to identify new therapeutic targets and design novel treatments for inflammatory diseases .
作用机制
IL-17A antagonist 3 exerts its effects by binding to the interleukin-17A receptor and preventing the interaction between interleukin-17A and its receptor . This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the recruitment of neutrophils . By disrupting these pathways, this compound reduces inflammation and alleviates symptoms associated with autoimmune and inflammatory diseases .
相似化合物的比较
IL-17A antagonist 3 is similar to other interleukin-17A inhibitors, such as secukinumab, ixekizumab, and brodalumab . These compounds also target interleukin-17A or its receptor and are used to treat inflammatory diseases like psoriasis and rheumatoid arthritis . this compound may have unique properties or advantages in terms of binding affinity, specificity, or therapeutic efficacy . Further research and clinical studies are needed to fully understand the differences and potential benefits of this compound compared to other similar compounds .
属性
分子式 |
C33H33ClN6O4 |
---|---|
分子量 |
613.1 g/mol |
IUPAC 名称 |
(4S,20R)-7-chloro-N-methyl-4-[(2-methylpyrazole-3-carbonyl)amino]-3,18-dioxo-2,19-diazatetracyclo[20.2.2.16,10.111,15]octacosa-1(25),6,8,10(28),11,13,15(27),22(26),23-nonaene-20-carboxamide |
InChI |
InChI=1S/C33H33ClN6O4/c1-35-31(42)27-17-21-6-10-25(11-7-21)37-32(43)28(39-33(44)29-14-15-36-40(29)2)19-24-18-23(9-12-26(24)34)22-5-3-4-20(16-22)8-13-30(41)38-27/h3-7,9-12,14-16,18,27-28H,8,13,17,19H2,1-2H3,(H,35,42)(H,37,43)(H,38,41)(H,39,44)/t27-,28+/m1/s1 |
InChI 键 |
CEFRORFLEYHRHI-IZLXSDGUSA-N |
手性 SMILES |
CNC(=O)[C@H]1CC2=CC=C(C=C2)NC(=O)[C@H](CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C |
规范 SMILES |
CNC(=O)C1CC2=CC=C(C=C2)NC(=O)C(CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。